Product packaging for 6-(Bromomethyl)nicotinonitrile(Cat. No.:CAS No. 158626-15-4)

6-(Bromomethyl)nicotinonitrile

Cat. No.: B057889
CAS No.: 158626-15-4
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
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Description

6-(Bromomethyl)nicotinonitrile is a high-value, bifunctional chemical building block designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its structure incorporates a reactive bromomethyl group and an electron-deficient nitrile-substituted pyridine ring, making it a versatile intermediate for the synthesis of complex molecules. The bromomethyl moiety serves as a potent alkylating agent, enabling efficient functionalization of nucleophiles such as amines, thiols, and alcohols to create novel linkers and side chains. Concurrently, the nitrile group on the 3-pyridyl position acts as a key pharmacophore and can be further derivatized into amidines, amides, or tetrazoles, or serve as a hydrogen bond acceptor to modulate physicochemical properties and target binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620240
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158626-15-4
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)pyridine-3-carbonitrile
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Reactivity and Mechanistic Studies of 6 Bromomethyl Nicotinonitrile

Nucleophilic Substitution Reactions

The primary mode of reactivity for 6-(bromomethyl)nicotinonitrile is nucleophilic substitution, where the bromide ion serves as an excellent leaving group. smolecule.com These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) and often involve a base to deprotonate the incoming nucleophile.

Formation of Carbon-Nitrogen Bonds

The alkylation of nitrogen nucleophiles with this compound is a common strategy for synthesizing various nitrogen-containing heterocyclic compounds and amines. fishersci.co.uk Primary and secondary amines, azides, and other nitrogen-based nucleophiles readily displace the bromide to form a new carbon-nitrogen bond. libretexts.org However, the reaction of primary or secondary amines can sometimes lead to over-alkylation due to the increased nucleophilicity of the product amine. libretexts.orgmasterorganicchemistry.com

Key findings in this area include the reaction with various amines to create precursors for biologically active molecules. For instance, its reaction with amino-alcohols has been used in the synthesis of pharmaceutical intermediates. rug.nl

Table 1: Examples of C-N Bond Formation Reactions
NucleophileReagent/ConditionsProductYieldRef.
(S)-3-Amino-2-methylpropan-1-olK2CO3, ACN, 80 °C(S)-6-(((3-hydroxy-2-methylpropyl)amino)methyl)nicotinonitrile80% rug.nl
Cyclohexane-1,2-diamineBase, Solvent6-(((2-aminocyclohexyl)amino)methyl)nicotinonitrile derivativeN/A organic-synthesis.com
Ammonia (B1221849) (via Ammonium (B1175870) Salts)Pd-catalyst, Base6-(Aminomethyl)nicotinonitrileHigh organic-chemistry.org

Formation of Carbon-Carbon Bonds

Carbon-carbon bonds can be formed by reacting this compound with soft carbon nucleophiles, such as enolates or cyanide ions. wizeprep.com These reactions are fundamental in organic synthesis for extending carbon chains and building more complex molecular skeletons. The reaction with diethyl malonate, for instance, in the presence of a base like sodium ethoxide, yields a substituted malonic ester, which is a versatile intermediate for further synthetic transformations.

Research has shown that active methylene (B1212753) compounds, like those derived from malononitrile (B47326) or ethyl cyanoacetate, can be alkylated with electrophiles such as this compound to construct highly functionalized molecules. ijpsonline.com

Table 2: Examples of C-C Bond Formation Reactions
NucleophileReagent/ConditionsProductYieldRef.
Diethyl malonateNaOEt, EtOHDiethyl 2-((5-cyanopyridin-2-yl)methyl)malonateN/A ijpsonline.com
Ethyl 2-cyanoacetateBase, SolventEthyl 2-cyano-3-(5-cyanopyridin-2-yl)propanoateN/A ijpsonline.com
Organozinc reagentsCuCN·2LiCl6-Alkylated nicotinonitrile derivatives64-78% uni-muenchen.de

Formation of Carbon-Oxygen and Carbon-Sulfur Bonds

Oxygen and sulfur nucleophiles readily react with this compound to form ethers and thioethers, respectively. Thiolates are particularly potent nucleophiles for S_N2 reactions and react efficiently to form stable carbon-sulfur bonds. libretexts.orgmasterorganicchemistry.commsu.edu The formation of thioethers using this substrate is a key step in the synthesis of various biologically active compounds.

For example, the reaction with substituted thiols has been employed to create precursors for various pharmaceutical agents. researchgate.net Similarly, O-alkylation of phenols or alcohols under Williamson ether synthesis conditions provides access to the corresponding aryl or alkyl ethers.

Table 3: Examples of C-O and C-S Bond Formation Reactions
NucleophileReagent/ConditionsProductYieldRef.
4-Aryl-3-cyano-1,4,5,6-tetrahydropyridine-2-thiolate10% KOH, DMFEthyl 4-Aryl-6-[[4-Aryl-3-cyano-1,4,5,6-tetrahydropyridin-2-ylthio)methyl]...30-58% researchgate.net
PhenolsBase (e.g., K2CO3), DMF/ACN6-((Phenoxy)methyl)nicotinonitrile derivativesN/A libretexts.org
ThiolsBase (e.g., NaH), THF/DMF6-((Alkyl/Arylthio)methyl)nicotinonitrile derivativesHigh libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

While the primary reactivity of this compound involves nucleophilic substitution at the bromomethyl group, the nicotinonitrile scaffold itself is a common participant in metal-catalyzed cross-coupling reactions. For these reactions to occur, the pyridine (B92270) ring is typically functionalized with an additional halide (e.g., chlorine or bromine) or a triflate, which then serves as the electrophilic partner in the catalytic cycle. mdpi.comnih.gov The bromomethyl group often remains as a spectator substituent that can be used for subsequent functionalization.

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. researchgate.netorganic-chemistry.orgacs.org Pyridine-containing molecules, including nicotinonitrile derivatives, are frequently used substrates in Suzuki couplings, especially in pharmaceutical chemistry to construct biaryl structures. mdpi.com For the this compound framework to participate, it would generally be modified, for example, as 2-chloro-6-(bromomethyl)nicotinonitrile, allowing the Suzuki coupling to occur at the C2-position.

The stability of pyridyl boronic acids can be a challenge, particularly for 2-pyridyl derivatives, but various stable boron reagents and specialized catalyst systems have been developed to overcome this. mdpi.comresearchgate.net

Table 4: Representative Suzuki-Miyaura Couplings on Nicotinonitrile Scaffolds
Pyridine SubstrateCoupling PartnerCatalyst/Ligand/BaseProduct TypeYieldRef.
3-Bromo-5-cyanopyridineAlkenylzinc reagentPd(PPh3)45-Cyano-3-alkenylpyridine54% uni-muenchen.de
2-Chloropyridine derivativesArylboronic acidsPd(OAc)2 / SPhos2-Arylpyridine derivativesHigh organic-chemistry.org
5-Bromoindole-2-carbonitrileArylboronic acidPdCl2(PPh3)25-Arylindole-2-carbonitrileN/A mdpi.com

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. fishersci.co.ukrug.nl This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. organic-synthesis.comnih.gov Similar to the Suzuki coupling, a standard Buchwald-Hartwig reaction involving the this compound scaffold would require halogenation of the pyridine ring. researchgate.net For example, the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) has been reported on a kilogram scale, demonstrating the utility of this reaction on a related cyano-heterocyclic system. rug.nl

The use of bulky, electron-rich phosphine (B1218219) ligands (such as BrettPhos, RuPhos, or XantPhos) is crucial for the efficiency of these couplings, especially with less reactive aryl chlorides. rug.nlnih.gov While the direct palladium-catalyzed amination of benzylic halides like this compound is not the standard Buchwald-Hartwig protocol, analogous C(sp³)-N couplings catalyzed by transition metals are an area of ongoing research.

Table 5: Representative Buchwald-Hartwig Aminations on (Cyano)Aryl Halides
Aryl HalideAmineCatalyst/Ligand/BaseProduct TypeYieldRef.
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd2(dba)3 / Ligand / K3PO46-Amino-isoquinoline-1-carbonitrile80% rug.nl
2,4-Dichloropyridine-3-carbonitrileAmino-quinolin-2-oneDIPEA, NMP4-((3-cyano-2-chloropyridin-4-yl)amino)quinolin-2-oneN/A nih.gov
Aryl ChloridesAmmonium SulfatePd-catalyst / Ligand / BasePrimary ArylaminesHigh organic-chemistry.org

Other Transition Metal-Mediated Transformations

Beyond the well-established cross-coupling reactions, this compound participates in a variety of other transition metal-mediated transformations. These reactions leverage the reactivity of both the bromomethyl group and the pyridine ring system, opening avenues to diverse molecular architectures. For instance, palladium-catalyzed reactions involving multiple C-H bond activations provide an efficient route to cyclic systems. rsc.org While specific examples detailing the use of this compound in such complex multi-component reactions are not extensively documented, the principles of these transformations suggest its potential as a valuable substrate. The field of transition metal-mediated fluorination and fluoroalkylation, which has seen significant advancements, also presents potential applications for modifying the nicotinonitrile core, although direct examples with this compound are yet to be widely reported. escholarship.org

The reactivity of the bromomethyl group is central to many of these transformations. It can act as an alkylating agent, enabling the introduction of the nicotinonitrile moiety into larger molecules. smolecule.com Copper-mediated reactions, for example, have been employed for the allylation of related heterocyclic compounds, suggesting a potential pathway for the functionalization of this compound. uni-muenchen.de The inherent reactivity of the bromomethyl group makes it a versatile handle for a range of synthetic manipulations under the influence of various transition metal catalysts.

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen on the pyridine ring and an electrophilic bromomethyl group, makes it an ideal candidate for cyclization and annulation reactions. These reactions are pivotal in the construction of complex polycyclic and heterocyclic frameworks, which are often found in biologically active molecules.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. smolecule.comuoanbar.edu.iquomustansiriyah.edu.iqchemicalbook.commsu.eduopenmedicinalchemistryjournal.com The reactive bromomethyl group can participate in intramolecular reactions with nucleophiles positioned elsewhere on an interacting molecule, leading to the formation of a new ring fused to the pyridine core. smolecule.com Annulation reactions, where a new ring is formed on the existing pyridine structure, can be achieved through various strategies. rsc.orgnih.govmdpi.com For example, dearomative [3+2] annulation reactions of pyridines with aminocyclopropanes, catalyzed by Lewis acids like ytterbium(III) triflate, have been shown to be highly efficient for creating tetrahydroindolizine derivatives. nih.gov While this specific reaction hasn't been reported with this compound, the general methodology highlights a potential route for its use in constructing fused systems.

The nitrile group can also play a role in these cyclizations, either directly or after conversion to other functional groups. For instance, the reaction of β-ketonitriles with 1H-pyrazol-5-amines, catalyzed by iodine, leads to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the utility of the nitrile functionality in building fused heterocyclic systems. sioc-journal.cn

Table 1: Examples of Fused Heterocyclic Systems Derived from Nicotinonitrile Derivatives

Starting MaterialReagents and ConditionsFused Heterocyclic ProductReference
Nicotinonitrile2-Aminocyclopropanes, Yb(OTf)₃Tetrahydroindolizine derivative nih.gov
β-Ketonitrile, 1H-Pyrazol-5-amineI₂, catalystPyrazolo[1,5-a]pyrimidine sioc-journal.cn
6-Methylpyridine-3-carbonitrileN-Bromosuccinimide (NBS), Benzoyl peroxideThis compound smolecule.com

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for the synthesis of bicyclic and polycyclic structures. researchgate.netnih.govlibretexts.orgtcichemicals.comnih.govmasterorganicchemistry.com These reactions are governed by factors such as ring strain, the nature of the tether connecting the reacting moieties, and the reaction conditions. The formation of five- and six-membered rings is generally favored kinetically. libretexts.orgmasterorganicchemistry.com

A key aspect of these reactions is the ability of the bromomethyl group to act as an internal electrophile, reacting with a nucleophilic center within the same molecule. This can lead to the formation of a new ring fused to the pyridine. For example, radical cyclization of related 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil (B121893) nucleosides has been studied to control the formation of either five- or six-membered rings. nih.gov While this example does not directly involve this compound, it demonstrates the principles that could be applied to its derivatives. Prodrug strategies have also been developed that utilize facile intramolecular cyclization reactions to release active drug molecules. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. These investigations often involve a combination of experimental studies and computational chemistry. rsc.org

The identification and characterization of reaction intermediates provide valuable insights into the reaction pathway. For many reactions involving this compound, the initial step is often a nucleophilic substitution at the bromomethyl group. In transition metal-catalyzed reactions, the formation of organometallic intermediates is a key step. For example, in palladium-catalyzed cross-coupling reactions, an oxidative addition of the C-Br bond to a low-valent palladium species is a plausible initial step.

In cyclization reactions, the nature of the intermediate can dictate the stereochemical outcome of the product. nih.gov The study of reaction mechanisms can involve techniques such as spectroscopy to detect transient species and kinetic studies to understand the rate-determining steps.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. grnjournal.ushokudai.ac.jprsc.orgmdpi.com Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the most likely reaction mechanism. researchgate.net

For instance, computational studies can be employed to explore the potential energy surfaces of cyclization reactions, helping to understand the factors that control regioselectivity and stereoselectivity. grnjournal.us By modeling different possible pathways, researchers can gain a deeper understanding of the underlying principles governing the reactivity of this compound and guide the design of new and more efficient synthetic transformations. grnjournal.usrsc.org

Applications of 6 Bromomethyl Nicotinonitrile in Advanced Synthesis

Pharmaceutical Synthesis and Drug Discovery

6-(Bromomethyl)nicotinonitrile, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals. smolecule.comlookchem.com Its unique structure, featuring a reactive bromomethyl group and a nitrile functionality on a pyridine (B92270) ring, makes it an invaluable building block in medicinal chemistry. smolecule.com The bromine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions, while the nitrile group can undergo various chemical transformations. smolecule.com This dual reactivity allows for the construction of complex heterocyclic compounds with potential therapeutic applications. smolecule.com

Precursor for Active Pharmaceutical Ingredients (APIs)

The significance of this compound in the pharmaceutical industry is underscored by its role as a precursor for various active pharmaceutical ingredients (APIs). lookchem.comsmolecule.com Its ability to participate in the formation of diverse molecular scaffolds makes it a key starting material in the development of new drugs.

Synthesis of Sartans and Related Antihypertensive Agents

While direct synthesis of sartan derivatives from this compound is not extensively detailed in the provided search results, the synthesis of related biphenyl (B1667301) intermediates, which are core structures in many sartan drugs, highlights the relevance of similar precursors. For instance, the preparation of 2-cyano-4'-methyl biphenyl, an intermediate for sartan-type antihypertensive medicines, involves the coupling of p-bromotoluene with o-chlorobenzonitrile. google.com This suggests that the reactive nature of compounds like this compound could be leveraged in similar coupling reactions to build the complex frameworks of antihypertensive agents. The general process for preparing sartan derivatives often involves the creation of a phenyltetrazole structure, which can be achieved through various synthetic routes where a versatile building block is essential. google.com

Development of Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential anti-inflammatory properties. Research has shown that compounds derived from this molecule can inhibit enzymes associated with inflammation. In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines in cell culture models, indicating their potential as therapeutic agents for managing inflammatory conditions. The development of dual-acting anti-inflammatory drugs, which target multiple pathways in the inflammatory cascade, is a promising area of research where versatile precursors like this compound could play a role. nih.gov Natural product classes such as polyphenols and alkaloids are known for their anti-inflammatory properties and serve as inspiration for the design of new synthetic anti-inflammatory agents. rsc.org

Research on Anti-cancer Agents

The quest for novel anti-cancer agents has led researchers to explore derivatives of this compound for their cytotoxic effects against various cancer cell lines. Preliminary studies have indicated that this compound and its derivatives may possess potential cytotoxic effects on certain cancer cell lines, opening avenues for further investigation into their therapeutic potential. smolecule.com For instance, derivatives have shown the ability to inhibit the proliferation of HepG2 liver cancer cells.

The nicotinonitrile scaffold is a key component in several established anti-cancer drugs, and ongoing research focuses on synthesizing new derivatives with enhanced efficacy. ekb.egnih.gov Studies have explored the synthesis of novel N-nicotinonitrile derivatives, some of which have demonstrated remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov Specifically, certain compounds have shown promising anticancer activity, comparable to the well-known anticancer drug doxorubicin, by inhibiting the expression of urokinase plasminogen activator (uPA). nih.gov

Furthermore, the design of new Pim-1 kinase inhibitors, a promising target in cancer therapy, has utilized the 3-cyanopyridine (B1664610) scaffold. nih.gov Modifications to this core structure have led to the development of compounds with significant cytotoxic activity against various human tumor cell lines. nih.gov The development of small molecule inhibitors that can block the tumorigenic actions of hormones like prolactin in breast cancer also represents a significant area of research. nih.gov

Table 1: Research Findings on Anti-cancer Activity of Nicotinonitrile Derivatives

Cell LineCompound TypeKey Findings
HepG2 (Liver Cancer)Nicotinonitrile derivativesInhibition of cell proliferation.
MCF-7 (Breast Cancer)N-nicotinonitrile derivativesRemarkable cytotoxicity, comparable to doxorubicin. nih.gov
A549 (Lung Carcinoma)N-nicotinonitrile derivativesNo significant anticancer activity observed in the study. nih.gov
Multiple Cancer Cell Lines3-cyanopyridine-based Pim-1 kinase inhibitorsSignificant and broad-spectrum cytotoxic activity. nih.gov
Exploration of Anti-microbial and Anti-viral Compounds

The versatile nature of the nicotinonitrile scaffold has prompted its investigation in the development of novel anti-microbial and anti-viral agents. smolecule.comsmolecule.com The pyridine nucleus is a common feature in many natural and synthetic compounds with antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov

Research has focused on synthesizing various pyridine carbonitrile derivatives and evaluating their antimicrobial and antioxidant activities. researchgate.net Some of these newly synthesized compounds have shown promising results against various microbial strains. researchgate.net The synthesis of hybrid molecules incorporating the nicotinonitrile structure with other bioactive moieties, such as thiazole, has also yielded compounds with effectiveness against a range of bacteria and fungi. mdpi.com

In the realm of antiviral research, this compound has been utilized as a reactant in the synthesis of compounds with potential antiviral activity. For example, it has been used in the preparation of phospholipid compounds being investigated for treating viral infections like coronavirus, picornavirus, and norovirus. google.com The discovery of broad-spectrum antiviral agents remains a key objective in pharmaceutical research, with a focus on targeting various stages of the viral replication cycle. frontiersin.org The development of heterocyclic compounds, including pyridine derivatives, is a significant area of focus for creating new antiviral therapies. nih.gov

Design of Nicotinonitrile-Based Hybrid Molecules

The creation of hybrid molecules, which combine the structural features of nicotinonitrile with other pharmacologically active scaffolds, is a strategic approach in drug discovery to develop compounds with enhanced or novel biological activities. ekb.eg This strategy aims to leverage the therapeutic potential of each component within a single molecule.

For instance, hybrid molecules combining nicotinonitrile with a coumarin (B35378) scaffold have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. ekb.eg Similarly, the fusion of nicotinonitrile with a furan (B31954) moiety has led to compounds with promising antioxidant activity and the ability to protect against DNA damage. ekb.eg The synthesis of sulfur-containing nicotinonitrile hybrids has also been explored, leading to the discovery of molecules with analgesic properties. researchgate.net This approach of creating hybrid structures highlights the adaptability of the nicotinonitrile core in generating diverse chemical entities for therapeutic exploration. researchgate.netresearchgate.net

Applications in Kinase Inhibitor Development

The nicotinonitrile scaffold is a key feature in the design of various kinase inhibitors, which are crucial in anticancer drug development. Research has demonstrated that derivatives synthesized from nicotinonitrile precursors can potently inhibit specific kinases involved in cancer cell proliferation and survival. nih.gov

Detailed studies have focused on creating novel nicotinonitrile derivatives to target the three Pim kinase isoforms (Pim-1, Pim-2, Pim-3), which are often overexpressed in various cancers. nih.gov By modifying the nicotinonitrile core, researchers have developed compounds with significant cytotoxic activity against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). nih.govresearchgate.net For instance, a series of synthesized derivatives showed inhibitory concentrations (IC₅₀) in the sub-micromolar to low micromolar range against all three Pim kinases. nih.gov One particularly potent derivative, 8e , proved to be as effective as the broad-spectrum kinase inhibitor Staurosporine. nih.gov

Docking and molecular dynamics simulations have shown that these nicotinonitrile-based inhibitors bind effectively within the active site of the Pim-1 kinase. nih.gov The data suggest that the core structure, along with specific substitutions, allows for stable and high-affinity interactions, making these compounds promising leads for further optimization as anticancer therapeutics. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Selected Nicotinonitrile Derivatives Against Pim Kinases This table is interactive. Click on the headers to sort the data.

CompoundPim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)Pim-3 IC₅₀ (µM)
8c 1.011.151.19
8e 0.280.210.22
9a 2.112.502.22
9e 1.051.171.34
12 1.351.551.11
Source: Data compiled from research on nicotinonitrile-derived apoptotic inducers. nih.gov

Role in Angiotensin II Receptor Blocker (ARB) Production

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that act on the Renin-Angiotensin System. mdpi.com The synthesis of many prominent ARBs, often referred to as 'sartans', involves the construction of a complex heterocyclic system. While direct synthesis examples using this compound are not extensively published, its structure makes it an ideal precursor for key steps in ARB production.

The synthesis of drugs like Losartan and Irbesartan often starts with building blocks containing a biphenyl structure with a bromomethyl group on one ring and a nitrile group on the other, such as 4'-(bromomethyl)-2-cyanobiphenyl. mdpi.com The bromomethyl group is used for alkylation to connect the biphenyl moiety to a heterocyclic core (like imidazole (B134444) or benzimidazole), and the nitrile group is subsequently converted into a tetrazole ring, which is crucial for the drug's binding to the AT1 receptor. mdpi.comnih.gov

Given its structure, this compound serves as a functional equivalent of one half of such precursors. The bromomethyl group allows for the crucial alkylation step, while the nicotinonitrile portion provides the necessary nitrile for subsequent tetrazole formation. cymitquimica.comsmolecule.com This positions this compound as a strategic intermediate for creating novel ARB candidates with a pyridine ring, potentially offering different pharmacological profiles compared to existing benzimidazole-based drugs like Telmisartan. rsc.orgekb.eg

Agrochemical Research

The pyridine ring is a fundamental scaffold in modern agrochemicals due to its presence in numerous highly effective and selective pesticides and herbicides. numberanalytics.comresearchgate.net Pyridine-based compounds are integral to crop protection worldwide. chempanda.com

Pyridine and its derivatives are foundational to the synthesis of a wide array of agrochemicals. grandviewresearch.com They are used to produce globally significant herbicides like paraquat (B189505) and diquat. chempanda.com In the realm of insecticides, the pyridine moiety is a structural component of neonicotinoids, one of the most widely used insecticide classes, and is also central to the production of chlorpyrifos. chempanda.com The agrochemical market relies heavily on pyridine derivatives for developing products that offer high efficacy, low mammalian toxicity, and improved environmental compatibility, representing the "fourth generation" of pesticides. grandviewresearch.comagropages.com

Table 2: Examples of Pyridine-Based Agrochemicals This table is interactive. Click on the headers to sort the data.

AgrochemicalTypeNotes
Paraquat HerbicideManufactured from pyridine. chempanda.com
Diquat HerbicideManufactured from pyridine. chempanda.com
Chlorpyrifos InsecticideFirst step of production involves chlorinating pyridine. chempanda.com
Imidacloprid InsecticideA prominent neonicotinoid with a pyridine ring structure. numberanalytics.comchempanda.com
Flupyrsulfuron-methyl HerbicideSynthesized from a key pyridine intermediate, FTF. agropages.com
Picoxystrobin FungicideSynthesized from a key pyridine intermediate, HTF. agropages.com
Source: Compiled from various sources on agrochemical development. numberanalytics.comchempanda.comagropages.com

This compound is a key building block for creating new agrochemical candidates. Its utility stems from the reactive bromomethyl group, which allows for easy functionalization through nucleophilic substitution, enabling the creation of diverse derivatives for screening. cymitquimica.com This process is analogous to the industrial use of other functionalized methylpyridines, such as 2-chloro-5-chloromethylpyridine (CCMP), which are vital intermediates for fourth-generation pesticides. agropages.com By reacting this compound with various nucleophiles, researchers can synthesize a library of novel compounds to test for fungicidal, herbicidal, or insecticidal activity, aiming to discover new active ingredients with improved properties.

Materials Science Applications

The application of this compound extends beyond life sciences into the field of materials science, where its electronic and structural properties can be harnessed. cymitquimica.comsmolecule.com

This compound is a candidate for the synthesis of new materials with tailored electronic or optical properties. cymitquimica.comsmolecule.com Its molecular structure, featuring an electron-withdrawing nitrile group on an aromatic pyridine ring, creates a "push-pull" system. Such systems are known to be prerequisites for materials exhibiting nonlinear optical (NLO) behavior. psu.edu NLO materials are essential for next-generation integrated optical devices for applications like frequency conversion (second-harmonic generation) and optical switching. psu.edunih.gov

By incorporating this compound into polymer chains, such as polyurethanes, or by using it to grow crystalline materials, it is possible to create materials with significant NLO responses. psu.edu Research into other π-conjugated systems shows that the specific arrangement of these molecular units in a crystal lattice can lead to exceptionally large birefringence and second-order NLO effects. nih.gov The potential to functionalize the molecule via its bromomethyl group allows for its integration as a pendant NLO chromophore in various polymer backbones, which could lead to materials with high thermal stability and processability for electro-optic applications. psu.edu

Development of Liquid Crystalline Compounds

The design of liquid crystalline materials often incorporates rigid, polarizable molecular cores, and cyanopyridine derivatives are well-established components in this field. While specific examples detailing the direct synthesis of liquid crystals from this compound are not extensively documented in the literature, its structural components make it a promising candidate for such applications. The cyanopyridine unit can contribute to the formation of the necessary mesophases. researchgate.netresearchgate.net

The true synthetic potential of this compound in this area lies in its reactive bromomethyl group. This group serves as a convenient anchor point for attaching various mesogenic (liquid crystal-forming) units through straightforward nucleophilic substitution reactions. This allows for the systematic construction of molecules with tailored properties required for liquid crystal applications, such as those used in advanced display technologies and optical switches. lums.edu.pkresearchgate.net The synthesis of new materials is often necessary to achieve the specific physical properties, like the pitch of a chiral nematic phase, required for various applications. lums.edu.pkohiolink.edu

Integration into Advanced Polymer Architectures

In material science, this compound is recognized for its utility in synthesizing and modifying polymers. myskinrecipes.com The incorporation of this compound into polymer matrices can serve to enhance mechanical strength and thermal stability. The presence of the highly reactive C-Br bond in the bromomethyl group makes it an excellent electrophile for a variety of polymer functionalization strategies.

One key application is in post-polymerization modification, where an existing polymer backbone containing nucleophilic sites can be functionalized by grafting the 5-cyanopyridin-2-ylmethyl moiety. This approach is analogous to methods like the Ullmann coupling reaction used for functionalizing bromo-substituted polymers. mdpi.com Alternatively, this compound can act as an initiator for certain types of polymerization or be used as a monomer in polycondensation reactions. The integration of the cyanopyridine unit into the polymer architecture can impart specific functionalities, such as altered electronic properties, increased polarity, or specific sites for metal coordination, opening avenues for the development of advanced functional materials.

Precursor for Complex Heterocyclic Architectures

The dual reactivity of this compound, stemming from its electrophilic bromomethyl group and the versatile nitrile group, establishes it as a powerful precursor for constructing a variety of complex, fused heterocyclic systems. smolecule.com Its ability to participate in cyclization and condensation reactions has been leveraged to build pyrido-fused systems, polycyclic thienopyridines, and imidazo[1,2-a]pyridine (B132010) analogs.

Formation of Pyrido-Fused Systems

Pyrido[2,3-d]pyrimidines represent a class of fused heterocycles with significant interest due to their wide range of biological activities. nih.gov The synthesis of these systems can be approached in two primary ways: by constructing a pyridine ring onto a pre-existing pyrimidine (B1678525) or by building a pyrimidine ring onto a pyridine precursor. benthamdirect.comnuph.edu.ua In the latter approach, appropriately substituted pyridines are essential starting materials. nuph.edu.ua

This compound serves as a valuable starting pyridine derivative for accessing these fused systems. Although it may not participate in a single-step condensation to form the final product, its reactive bromomethyl handle is key to its utility. This group can be readily converted into other functionalities required for the cyclization step. For instance, it can undergo substitution reactions to introduce a side chain that, in a subsequent step, cyclizes with the adjacent nitrile group or a group derived from it to form the fused pyrimidine ring. This stepwise approach allows for the controlled assembly of complex pyrido[2,3-d]pyrimidine (B1209978) structures. mdpi.comjocpr.com

Construction of Polycyclic Thienopyridine Ensembles

The synthesis of thieno[2,3-b]pyridines, a core structure in various functionally important molecules, is an area where this compound finds a direct and powerful application. scielo.brrsc.org A common and efficient method for constructing this fused bicycle is the reaction of a pyridine derivative bearing an appropriate leaving group (like bromine) adjacent to a nitrile-activated methylene (B1212753) position with a sulfur source. eurjchem.comabertay.ac.uk

This compound is an ideal substrate for this type of transformation. The reaction typically proceeds via S-alkylation of a sulfur nucleophile (e.g., sodium sulfide (B99878) or thiourea) with the bromomethyl group. The resulting intermediate, a 2-(mercaptomethyl)-nicotinonitrile derivative, then undergoes an intramolecular cyclization. This ring-closing step, often a Thorpe-Ziegler type reaction, is facilitated by a base, where the methylene group, activated by the adjacent nitrile, attacks the nitrile carbon to form the fused thiophene (B33073) ring. This provides a straightforward and high-yielding pathway to substituted 3-aminothieno[2,3-b]pyridines. rsc.orgtandfonline.com

Synthesis of Imidazo[1,2-a]pyridines and Analogs

Imidazo[1,2-a]pyridines are a privileged class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and material science. mdpi.comrsc.org One of the most fundamental and widely used methods for their synthesis is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound (e.g., an α-bromoketone). researchgate.netorganic-chemistry.org

In this context, this compound functions as the electrophilic component, or a direct precursor to it. It reacts with various 2-aminopyridines in a cyclocondensation reaction. The initial step is the N-alkylation of the pyridine nitrogen of the 2-aminopyridine by the reactive bromomethyl group of this compound. This forms a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization, involving the nucleophilic amino group attacking the methylene carbon, followed by aromatization, leads to the formation of the fused five-membered imidazole ring. This reaction yields 2-substituted imidazo[1,2-a]pyridines where the substituent at the 2-position is the 5-cyanopyridin-2-yl group, demonstrating a direct route to complex analogs of this important heterocyclic system. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Characterization Excluding Basic Compound Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-(Bromomethyl)nicotinonitrile. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity and spatial arrangement of atoms within the molecule can be determined. bhu.ac.ind-nb.info

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of chemically non-equivalent protons are expected. libretexts.org The protons of the bromomethyl group (-CH₂Br) would typically appear as a singlet in a specific region of the spectrum. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns depending on their positions relative to the cyano and bromomethyl substituents. The number of signals in the aromatic region reveals the number of distinct proton environments on the pyridine ring. libretexts.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between the sp²-hybridized carbons of the pyridine ring, the carbon of the nitrile group (-CN), and the sp³-hybridized carbon of the bromomethyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms. beilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂Br4.5 - 5.0Singlet
Aromatic-H7.5 - 9.0Doublet, Triplet, or Doublet of Doublets

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂Br30 - 40
Aromatic C120 - 155
-CN115 - 120

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. This information is crucial for confirming the elemental composition and gaining insights into the molecule's stability and bond strengths. acdlabs.com

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, a characteristic M+2 peak will also be present with nearly equal intensity to the M⁺ peak. chemguide.co.uk This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragment ions can help to piece together the structure of the original molecule. Common fragmentation pathways for this compound might include the loss of the bromine atom (Br•), the bromomethyl radical (•CH₂Br), or the entire bromomethyl group. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. albany.edulibretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Comments
[C₇H₅N₂⁷⁹Br]⁺196Molecular ion (M⁺) with ⁷⁹Br
[C₇H₅N₂⁸¹Br]⁺198Molecular ion (M+2) with ⁸¹Br
[C₇H₅N₂]⁺117Fragment from loss of Br
[CH₂Br]⁺93/95Bromomethyl cation fragment

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions. uiowa.eduescholarship.org This technique offers an unambiguous confirmation of the molecular structure elucidated by other spectroscopic methods.

The resulting crystal structure would reveal the planarity of the pyridine ring and the orientation of the bromomethyl and cyano substituents. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-π stacking interactions, which can influence the physical properties of the compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. davuniversity.org

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. maharajacollege.ac.inbbec.ac.in The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the π-system of the pyridine ring. uobabylon.edu.iq The presence of the cyano group, a chromophore, will influence the wavelength of maximum absorption (λmax). The non-bonding electrons on the nitrogen atom of the pyridine ring can undergo n → π* transitions, which are generally weaker and occur at longer wavelengths. libretexts.org The position and intensity of these absorption bands can be affected by the solvent polarity.

Spectroscopic Studies for Mechanistic Insights

Advanced spectroscopic techniques are invaluable tools for investigating the reaction mechanisms involving this compound. sci-hub.se By monitoring changes in the spectra over the course of a reaction, it is possible to identify reaction intermediates, determine reaction kinetics, and elucidate the transformation pathways.

For instance, in nucleophilic substitution reactions where the bromine atom is displaced, time-resolved NMR or UV-Visible spectroscopy can be used to follow the disappearance of the starting material and the appearance of the product. Changes in the chemical shifts of the protons or carbons adjacent to the reaction center in NMR, or shifts in the λmax in UV-Visible spectroscopy, can provide evidence for the formation of intermediates. sumitomo-chem.co.jp

In more complex transformations, such as those involving metal catalysts, spectroscopic methods can help to characterize the catalyst-substrate complexes and intermediates that are formed during the catalytic cycle. sumitomo-chem.co.jp The combination of experimental spectroscopic data with theoretical calculations can provide a detailed and comprehensive understanding of the reaction mechanism at a molecular level. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) methods are fundamental to understanding the intricate details of chemical reactions at the electronic level. idosr.orgresearchgate.net By solving the Schrödinger equation for a given molecular system, QM calculations can map out potential energy surfaces (PES), identify transition states, and determine reaction pathways. idosr.orgarxiv.org For 6-(Bromomethyl)nicotinonitrile, which features a reactive benzylic bromide, QM calculations are particularly useful for elucidating the mechanisms of its reactions, such as nucleophilic substitutions.

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it suitable for studying reaction mechanisms of medium-sized organic molecules. idosr.orgnih.gov To investigate a reaction, such as the SN2 reaction at the bromomethyl group, a reaction coordinate is defined, and the energy of the system is calculated at various points along this path. This process allows for the identification of the transition state structure and the calculation of the activation energy barrier, which is crucial for predicting reaction rates. idosr.org

For example, in a substitution reaction involving a nucleophile (Nu⁻) attacking the CH₂Br group of this compound, the reaction pathway would be modeled as follows:

Reaction: NC₅H₃(CH₂Br) + Nu⁻ → NC₅H₃(CH₂Nu) + Br⁻

QM calculations, specifically using DFT or higher-level ab initio methods, can provide a detailed energy profile for this transformation. arxiv.orgucla.edu This profile reveals the energies of the reactants, the transition state, and the products, thereby determining the reaction's thermodynamic and kinetic feasibility. The calculations would also reveal how the electronic structure of the nicotinonitrile ring influences the reactivity of the bromomethyl group.

Table 1: Key Parameters from Quantum Mechanical Calculations for a Hypothetical Reaction

ParameterDescriptionPredicted Significance for this compound
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.A lower Ea suggests higher reactivity of the bromomethyl group.
Reaction Energy (ΔE) The difference in energy between products and reactants.A negative ΔE indicates an exothermic and thermodynamically favorable reaction.
Transition State Geometry The molecular structure at the highest point of the energy profile.Provides insight into the steric and electronic nature of the reaction mechanism.
Mulliken Atomic Charges Distribution of electron density among the atoms.Can indicate the electrophilicity of the carbon atom in the CH₂Br group. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.The LUMO's location and energy indicate the site of nucleophilic attack. researchgate.net

These theoretical calculations are essential for designing synthetic routes and for understanding the chemical behavior of this compound in various chemical environments. idosr.org

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Given the structural motifs present in this compound—a pyridine (B92270) ring and a nitrile group, which are common in many biologically active compounds—it is a candidate for various biological activities. ijpsonline.comijpsonline.com Docking studies on analogous nicotinonitrile derivatives have shown potential inhibitory activity against several enzyme classes. For instance, pyridine and nicotinonitrile derivatives have been docked against targets such as:

Protein Kinases: Many kinase inhibitors feature a pyridine or similar heterocyclic core that can form crucial hydrogen bonds in the ATP-binding site. biointerfaceresearch.com

Glucosamine-6-phosphate (GlcN-6-P) synthase: This enzyme is a target for antimicrobial agents, and nicotinonitrile derivatives have been evaluated for their binding potential. nih.gov

α-Amylase: This is a target for anti-diabetic agents, and thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives have been studied via docking. plos.org

A hypothetical docking study of this compound would likely show interactions where the nitrile group and the pyridine nitrogen act as hydrogen bond acceptors. The reactive bromomethyl group could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site, leading to irreversible inhibition.

In addition to predicting binding modes, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial components of computational drug design. rsdjournal.orgnih.govresearchgate.net These predictions help to assess the drug-likeness of a compound early in the discovery process. biointerfaceresearch.com

Table 2: Predicted In Silico ADME Properties for this compound

PropertyPredicted Value/ClassificationImplication for Drug Development
Molecular Weight 197.03 g/mol Complies with Lipinski's Rule of Five (<500) nih.gov
LogP (Lipophilicity) ~1.5 - 2.5 (Estimated)Optimal range for cell permeability.
Hydrogen Bond Donors 0Complies with Lipinski's Rule of Five (≤5) nih.gov
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Complies with Lipinski's Rule of Five (≤10) nih.gov
Gastrointestinal Absorption High (Predicted)Likely to be orally bioavailable. rsdjournal.org
Blood-Brain Barrier Permeation Low (Predicted)May have reduced central nervous system side effects. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. spu.edu.sy They involve systematically modifying the chemical structure of a compound and assessing the effect of these changes on its biological activity. For this compound, SAR studies would explore how modifications to the pyridine ring, the nitrile group, and the bromomethyl substituent affect its potency and selectivity.

Based on studies of analogous compounds, several SAR insights can be inferred:

The Cyanopyridine Scaffold: The 3-cyanopyridine (B1664610) (nicotinonitrile) moiety is a known pharmacophore. The nitrile group and the pyridine nitrogen can act as key hydrogen bond acceptors, anchoring the molecule in a protein's binding site. researchgate.net

The Bromomethyl Group: This group is a reactive electrophile and a potential alkylating agent. In SAR, it could be replaced with other groups (e.g., -CH₃, -CH₂OH, -CH₂OR, -CH₂N₃) to probe the importance of reactivity, size, and hydrogen-bonding capability at this position. The high reactivity of the bromomethyl group might lead to covalent inhibition of target enzymes, which can result in high potency. researchgate.netnih.gov

Substitution on the Pyridine Ring: Adding substituents to other positions on the pyridine ring would alter the molecule's steric and electronic properties, as well as its solubility and lipophilicity. This can fine-tune binding affinity and selectivity. For example, studies on other pyridine derivatives have shown that adding aryl groups can enhance activity. researchgate.netresearchgate.net

Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

ModificationPositionR-GroupPredicted Effect on ActivityRationale
Replace Bromine6-(CH₂-X )X = OH, OMeLikely decrease or loss of activityRemoves the reactive leaving group, preventing potential covalent modification.
Modify Linker6-(X )-CNX = CH₂CH₂BrMay alter spacing and geometry in the binding pocket, potentially reducing affinity.Changes the distance and angle relative to the pyridine ring.
Replace Nitrile3-X X = CONH₂, COOHMay alter or maintain activityChanges hydrogen bonding properties and acidity/basicity. Amides and carboxylic acids are common in bioactive molecules. researchgate.net
Ring Substitution2, 4, or 5e.g., F, Cl, Me, OMeActivity could increase or decreaseModifies the electronics and sterics of the pyridine ring, affecting binding interactions. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides methods to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. cheminfo.org DFT calculations are commonly used to optimize the molecular geometry and then compute properties related to the optimized structure. researchgate.netmdpi.com These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra. nii.ac.jp

NMR Spectroscopy: Chemical shifts (δ) can be calculated by determining the magnetic shielding tensors for each nucleus. faccts.de Gauge-Independent Atomic Orbital (GIAO) is a common method used for this purpose. The predicted shifts for ¹H and ¹³C NMR can help in assigning the peaks in an experimental spectrum. nii.ac.jparxiv.org

IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The calculated IR spectrum can be compared with an experimental one to identify characteristic functional group peaks, though calculated frequencies are often scaled to better match experimental values. nii.ac.jp

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value/RangeNotes
¹H NMR Aromatic Protons (H-2, H-4, H-5)δ 7.5 - 9.0 ppmThe exact shifts depend on the electronic environment created by the CN and CH₂Br groups.
Methylene (B1212753) Protons (-CH₂Br)δ 4.5 - 5.0 ppmDownfield shift due to the electronegative bromine atom.
¹³C NMR Nitrile Carbon (-C≡N)δ 115 - 120 ppmCharacteristic chemical shift for a nitrile carbon.
Pyridine Carbonsδ 120 - 155 ppmFive distinct signals are expected for the pyridine ring carbons.
Methylene Carbon (-C H₂Br)δ 30 - 35 ppmShift influenced by the attached bromine and aromatic ring.
IR Spectroscopy C≡N Stretch2220 - 2240 cm⁻¹A sharp, strong absorption characteristic of a nitrile group.
C-Br Stretch600 - 700 cm⁻¹A weaker absorption in the fingerprint region.
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2900 - 3000 cm⁻¹Stretching vibrations of the C-H bonds in the bromomethyl group.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the bromomethyl group to the pyridine ring.

The relative orientation of the C-Br bond with respect to the plane of the pyridine ring defines the different conformers. These rotations can be studied using computational methods like molecular mechanics (MM) or quantum mechanics (QM) to generate a potential energy profile as a function of the dihedral angle. nih.govprinceton.edu

Key conformers would include those where the C-Br bond is eclipsed or staggered relative to the C-N and C-C bonds of the pyridine ring. The stability of these conformers is determined by a combination of steric hindrance and electronic effects (e.g., hyperconjugation).

Computational methods can identify the lowest energy (most stable) conformer(s) and the energy barriers to rotation between them. nih.gov This information is important because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Table 5: Conformational Analysis of the C(ring)-CH₂Br Bond

Dihedral Angle (N-C6-C7-Br)Conformation NameRelative Energy (Predicted)Description
~0°EclipsedHighSteric clash between the bromine atom and the nitrogen atom of the pyridine ring.
~60°GaucheIntermediateA staggered conformation, likely a local energy minimum.
~90°Orthogonal/PerpendicularLowOften a low-energy conformer, minimizing steric interactions with the ortho C-H bond.
180°Anti-planarHighSteric clash between the bromine atom and the hydrogen at the C5 position.

The most stable conformation is likely one where the bulky bromine atom is oriented away from the plane of the pyridine ring to minimize steric repulsion, such as the orthogonal conformation. princeton.edu Understanding the conformational preferences is crucial for building accurate pharmacophore models and for interpreting SAR data.

Industrial and Environmental Considerations

Scalability of Synthetic Routes

The commercial viability of 6-(Bromomethyl)nicotinonitrile is intrinsically linked to the scalability of its synthetic pathways. The primary method for its synthesis involves the bromination of 6-methylnicotinonitrile. Several approaches to this conversion have been developed, each with distinct advantages and challenges for industrial-scale production.

One of the most promising methods for scale-up is the phosphine-assisted bromination of 6-methylnicotinonitrile using N-bromosuccinimide (NBS) and triphenylphosphine (B44618). This process is favored due to its high yield, often exceeding 90%, and relatively short reaction times. The use of triphenylphosphine facilitates the generation of bromide ions, which enhances the electrophilic substitution at the methyl group.

Another scalable approach involves the use of molecular sieves as catalysts. This method can reduce the formation of byproducts, which in turn simplifies the purification process on an industrial scale. While potentially offering milder reaction conditions, catalytic methods using agents like p-toluenesulfonic acid (PTSA) or molecular sieves are not as extensively documented for this compound specifically.

A multi-step synthesis beginning with 6-amino-2-methylpyridine offers high purity (greater than 98%) after recrystallization, which is a significant advantage for pharmaceutical applications. However, this route is more labor-intensive and involves stringent temperature control and the use of hazardous reagents, which can present scalability challenges.

Synthetic Route Key Reagents Reported Yield Scalability Considerations
NBS-Mediated Bromination 6-methylnicotinonitrile, NBS, AIBN60%Radical initiation can be sensitive on a large scale.
Phosphine-Assisted Bromination 6-methylnicotinonitrile, NBS, Triphenylphosphine91.7%Optimal for scale-up due to high yield and short reaction time.
Molecular Sieve-Catalyzed Route 6-methylnicotinonitrile, NBS, Triphenylphosphine, Molecular Sieves89%Reduced byproduct formation simplifies purification.
Multi-Step Synthesis 6-amino-2-methylpyridine, NaNO₂, HBr, CuBr72% (overall)Labor-intensive, requires strict temperature control and hazardous reagents.

Process Optimization for Industrial Production

Optimizing the manufacturing process for this compound is crucial for ensuring cost-effectiveness, safety, and product quality. Key areas of focus for optimization include reaction conditions, reagent selection, and purification methods.

For the widely used phosphine-assisted bromination, optimization would involve fine-tuning the reaction temperature, which is typically kept between 0–5°C to control exothermic reactions and minimize side reactions. The molar ratios of the reagents, particularly NBS and triphenylphosphine relative to the 6-methylnicotinonitrile starting material, would also be a critical parameter to optimize for maximizing yield and minimizing unreacted starting materials.

In catalytic approaches, the choice of catalyst and its loading are key optimization parameters. For instance, when using molecular sieves, the type (e.g., acidic 4Å) and amount of the sieve can significantly influence the reaction's efficiency and selectivity.

Solvent selection is another important aspect of process optimization. While laboratory-scale synthesis may use solvents like carbon tetrachloride or dichloromethane, industrial production often seeks greener and safer alternatives with favorable recovery and recycling profiles. ambeed.com

Purification techniques also require optimization for industrial scale. While laboratory procedures often rely on flash column chromatography, industrial production would likely favor more scalable methods like crystallization or distillation to achieve the desired purity. ambeed.com The multi-step synthesis from 6-amino-2-methylpyridine, for example, relies on recrystallization to achieve high purity.

Byproduct Formation and Management

The synthesis of this compound can generate several byproducts, the management of which is essential for ensuring product purity and minimizing environmental impact. The nature and quantity of byproducts are highly dependent on the chosen synthetic route.

In the direct bromination of 6-methylnicotinonitrile, potential byproducts can arise from over-bromination, leading to the formation of 6-(dibromomethyl)nicotinonitrile, or from reactions involving the pyridine (B92270) ring itself. The use of radical initiators like AIBN can also lead to the formation of initiator-derived byproducts. ambeed.com

The phosphine-assisted bromination method, while high-yielding, generates triphenylphosphine oxide as a significant byproduct. This needs to be efficiently removed during the purification process.

Molecular sieve-catalyzed routes are noted for reducing byproduct formation, which is a significant advantage in industrial settings as it lessens the burden on downstream purification processes.

Effective byproduct management strategies include:

Optimizing reaction conditions to minimize the formation of unwanted side products.

Developing efficient purification methods , such as crystallization, to selectively isolate the desired product from byproducts.

Implementing waste treatment protocols to handle the disposal of byproducts and other waste streams in an environmentally responsible manner.

Environmental Impact Assessment of Synthetic Pathways

The environmental impact of producing this compound is a critical consideration, particularly in the context of large-scale manufacturing. A comprehensive assessment would evaluate the entire lifecycle of the production process, from raw material sourcing to waste disposal.

Key environmental considerations for the synthesis of this compound include:

Solvent Use: Many of the documented synthetic routes utilize halogenated solvents like carbon tetrachloride and dichloromethane, which are environmentally persistent and have associated health risks. ambeed.com A shift towards greener solvents is a key goal for sustainable chemical manufacturing.

Reagent Toxicity and Waste: The use of hazardous reagents such as N-bromosuccinimide, triphenylphosphine, and strong acids or bases generates waste streams that require careful handling and disposal to prevent environmental contamination. ambeed.com The production of synthetic drugs, in general, can lead to the generation of significant volumes of chemical waste. europa.eu

Groundwater Contamination: Improper disposal of chemical waste from production sites can lead to the contamination of soil and groundwater with solvents and other organic compounds, potentially impacting local ecosystems and water resources for extended periods. europa.eu

An environmental impact assessment would favor synthetic routes that utilize less hazardous reagents, minimize solvent use, have lower energy requirements, and generate fewer and less harmful byproducts.

Regulatory Aspects in Pharmaceutical and Agrochemical Industries

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the production and handling of this compound are subject to stringent regulatory oversight. These regulations are designed to ensure the quality, safety, and efficacy of the final products.

In the pharmaceutical industry , the production of active pharmaceutical ingredients (APIs) and their intermediates must adhere to Good Manufacturing Practices (GMP). This requires rigorous control over the manufacturing process, including the qualification of raw materials, validation of analytical methods, and comprehensive documentation of all production steps. The purity of intermediates like this compound is of paramount importance, as impurities can potentially be carried over into the final API and affect its safety and efficacy.

In the agrochemical industry , the registration of new pesticides and other crop protection agents requires a comprehensive data package that includes details on the manufacturing process of the active ingredient. This would encompass information on the synthesis of key intermediates like this compound. Regulatory agencies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) in Europe assess the potential environmental fate and toxicological profile of the active substance and its significant impurities.

Furthermore, the transportation and handling of this compound are governed by regulations for hazardous materials, given its classification as an irritant. lookchem.comamericanelements.com

Q & A

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Answer: Lyophilization and storage at -20°C in inert atmospheres (argon) prevent hydrolysis. Buffered solutions (pH 6–7) minimize degradation, while DSC analysis identifies thermal decomposition thresholds (~150°C) .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

Derivative1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)Reference
2-Amino-4-phenyl derivative6.98 (s, 2H), 7.16–8.20 (m)87.2 (C-Br), 159.4 (C≡N)
2-Ethoxy-4-thienyl derivative6.28 (s, 2H), 8.42 (s, 1H)85.8 (C-O), 162.8 (C≡N)

Table 2. Crystallographic Parameters for Selected Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)R-factor
6-(4-Aminophenyl)-2-ethoxy derivativePbca7.075120.84320.9830.038
6-(4-Bromophenyl)-2-ethoxy derivativeP17.963111.049923.96900.036

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(Bromomethyl)nicotinonitrile
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Reactant of Route 2
6-(Bromomethyl)nicotinonitrile

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